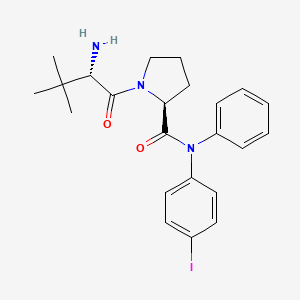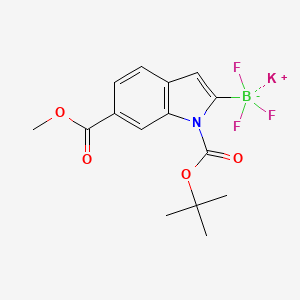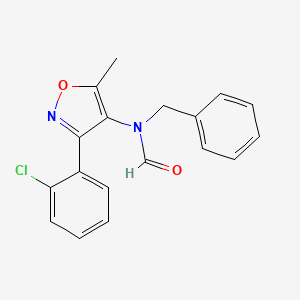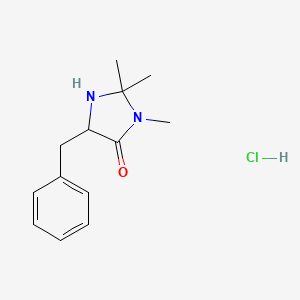
2,2-Difluoro-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1,3-dithiane is an organosulfur compound characterized by the presence of two fluorine atoms and a dithiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-dithiane can be synthesized through the fluorination of 1,3-dithiane derivatives. One common method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃), resulting in the formation of 1,1-difluoromethyl alkanes . The reaction proceeds efficiently with primary alkyl halides, although the yield may be lower with secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using reagents such as bromine trifluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to other sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-1,3-dithiane exerts its effects involves the interaction of its fluorine atoms and sulfur-containing ring with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo various chemical transformations. These interactions and transformations are crucial for the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: A related compound without fluorine atoms, commonly used as a protecting group for carbonyl compounds.
2,2,4,4-Tetrafluoro-1,3-dithietane: Another fluorinated dithiane derivative with different fluorine atom positions.
Uniqueness: 2,2-Difluoro-1,3-dithiane is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other dithiane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and other fields.
Eigenschaften
Molekularformel |
C4H6F2S2 |
|---|---|
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
2,2-difluoro-1,3-dithiane |
InChI |
InChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2 |
InChI-Schlüssel |
SXVGIBCAOZBBIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)

![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)




![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

